molecular formula C23H18N2O2 B2380742 1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 955972-89-1

1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2380742
CAS No.: 955972-89-1
M. Wt: 354.409
InChI Key: MHAQAJYKQMJAEO-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-methylphenyl group and a 4-phenylphenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole intermediate.

    Substitution reactions: The pyrazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the 4-methylphenyl and 4-phenylphenyl groups.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogens or halogenating agents.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylate salts or esters.

Scientific Research Applications

1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry, where it is investigated for its ability to interact with specific biological targets and pathways.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-methylphenyl)-3-(4-phenylphenyl)-1H-pyrazole: This compound lacks the carboxylic acid group, which may result in different chemical and biological properties.

    1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid: The position of the carboxylic acid group is different, which can affect the compound’s reactivity and interactions with biological targets.

    1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxamide: The carboxylic acid group is replaced with a carboxamide group, leading to changes in the compound’s chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(4-methylphenyl)-5-(4-phenylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-16-7-13-20(14-8-16)25-22(15-21(24-25)23(26)27)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAQAJYKQMJAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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